(E)-4-(phenoxymethyl)-1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
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Description
(E)-4-(phenoxymethyl)-1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
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Scientific Research Applications
Azetidine, Pyrrolidine, and Piperidine Derivatives
Research on azetidine derivatives, including those with triazole moieties, has shown applications in developing compounds with selective receptor agonist properties, potentially useful for treating conditions like migraines. The study by Habernickel (2001) explores the pharmaceutical market's reflection through patents, including compounds with structures similar to the one , indicating their relevance in designing new therapeutic agents (Habernickel, 2001).
Antimicrobial Activity of Sulphur Containing 1,2,4-Triazole Derivatives
Rao et al. (2014) reported the synthesis and characterization of novel sulphur-containing 1,2,4-triazole derivatives, highlighting their antimicrobial activities. This study underscores the significance of triazole derivatives in developing new antimicrobial agents, suggesting potential research applications of similar compounds in combating microbial infections (Rao et al., 2014).
Synthesis and Pharmacological Evaluation of Azetidine-Triazoles
Another study on azetidine and triazole derivatives examined their synthesis and evaluation for antibacterial and anti-inflammatory activities. This research implies that compounds with azetidine and triazole frameworks can serve as leads in developing new anti-inflammatory and antibacterial drugs, presenting a possible area of application for the compound (Kohli et al., 2008).
Inhibitors Against Caspase-3
Research involving disubstituted 1,2,3-triazoles prepared using the Huisgen cycloaddition reaction evaluated their efficacy as inhibitors against caspase-3, a crucial enzyme in apoptosis. This study by Jiang and Hansen (2011) indicates the potential application of triazole derivatives in cancer research, specifically in designing inhibitors that could modulate apoptosis (Jiang & Hansen, 2011).
Properties
IUPAC Name |
4-(phenoxymethyl)-1-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-28(26,12-11-17-7-3-1-4-8-17)23-14-19(15-23)24-13-18(21-22-24)16-27-20-9-5-2-6-10-20/h1-13,19H,14-16H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTGPIIGOHPRFO-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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